2-Amino-N-(o-tolyl)thiazole-5-carboxamide
Overview
Description
2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, including this compound, often involves the condensation of thiourea and an alpha-halo ketone . In a study by Wan and coworkers, a new thiazole derivative was synthesized and performed X-ray structure via single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound is based on the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research .Scientific Research Applications
Antitumor Activity
One of the prominent applications of thiazole derivatives is in the field of oncology. A study demonstrated potent antiproliferative activity against both hematological and solid tumor cell lines for a series of substituted thiazole-5-carboxamides. Specifically, these compounds were found to be potent Src/Abl kinase inhibitors. One compound exhibited complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity, highlighting its potential for oncology indications (Lombardo et al., 2004).
Corrosion Inhibition
Thiazole derivatives have also been studied for their corrosion inhibition properties. For instance, the presence of 2-Amino-4-(p-tolyl)thiazole (APT) among other thiazole derivatives showed preferred adsorption on steel surfaces, offering protection against corrosion in acidic solutions. This suggests applications in materials science, particularly in metal preservation and industrial maintenance (Khaled & Amin, 2009).
Antiviral Activity
Further, thiazole derivatives were synthesized and evaluated for their antiviral activity, showcasing potential as inhibitors of various viruses, including herpes and parainfluenza viruses. This suggests their potential application in antiviral drug development (Srivastava et al., 1977).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Thiazole and oxazole containing amino acids and peptides showed moderate antibacterial and antifungal activity against a range of pathogens, highlighting their potential in addressing antibiotic resistance (Stanchev et al., 1999).
Chemical Synthesis and Drug Development
Thiazole derivatives are also key intermediates in chemical syntheses and drug development. An efficient method was developed for the synthesis of thiazolyl carboxamide derivatives, which are significant for their biological activities. This method has applications in the efficient synthesis of drugs like dasatinib, a notable anti-cancer medication (Chen et al., 2009).
Future Directions
The future directions of research on 2-Amino-N-(o-tolyl)thiazole-5-carboxamide could involve further investigation of its potential as an anticancer therapeutic. The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs, and malignant disease is widely prevalent and considered to be one of the major challenges of this century . Therefore, investigating small molecule antitumor agents, such as this compound, which could decrease drug resistance and reduce unpleasant side effects, is more desirable .
Mechanism of Action
Target of Action
The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .
Mode of Action
The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .
Pharmacokinetics
The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .
Result of Action
The inhibition of Bcr-Abl and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, this compound can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVKMORRBPMRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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